
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a hexan-2-yl group attached to the nitrogen atom at the N1 position and a phenyl group attached to the nitrogen atom at the N4 position of a benzene-1,4-diamine core. Aromatic amines are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexan-2-yl halide and phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(Hexan-2-yl)-N~4~-methylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-ethylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-propylbenzene-1,4-diamine
Uniqueness
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is unique due to the presence of both hexan-2-yl and phenyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
35659-07-5 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-N-hexan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-4-8-15(2)19-17-11-13-18(14-12-17)20-16-9-6-5-7-10-16/h5-7,9-15,19-20H,3-4,8H2,1-2H3 |
Clave InChI |
LBZWRBILNREYLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


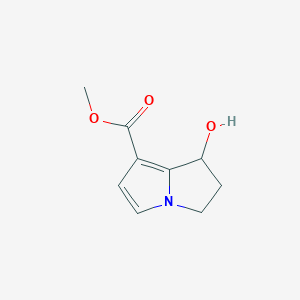
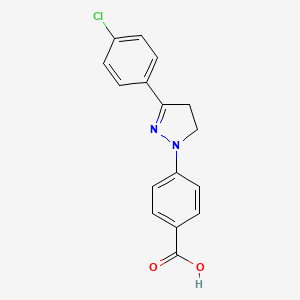
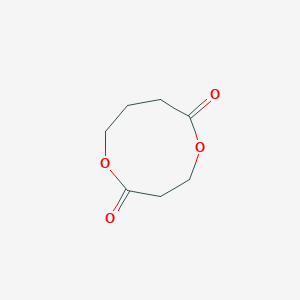

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
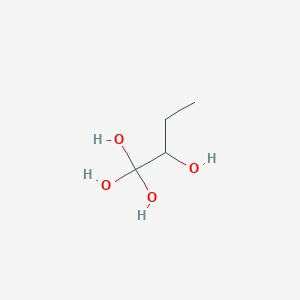



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
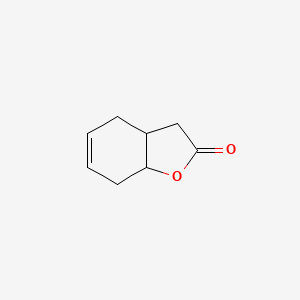
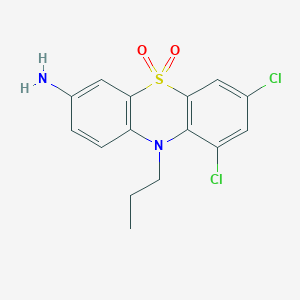
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
